3-(Oxazol-4-yl)anilinehydrochloride

Description

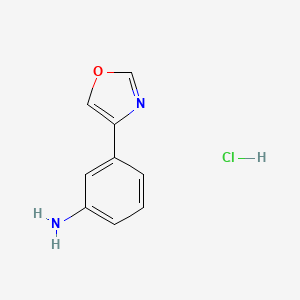

3-(Oxazol-4-yl)aniline hydrochloride is an aromatic amine derivative featuring an oxazole heterocycle directly attached to an aniline ring. The oxazole moiety, a five-membered ring containing oxygen and nitrogen, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. The hydrochloride salt form enhances solubility in polar solvents, which is critical for pharmaceutical applications.

Properties

IUPAC Name |

3-(1,3-oxazol-4-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(4-8)9-5-12-6-11-9;/h1-6H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXHAHJWAIKNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=COC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxazol-4-yl)anilinehydrochloride typically involves the formation of the oxazole ring followed by its attachment to the aniline group. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) . The resulting oxazoline can then be oxidized to the corresponding oxazole using reagents like manganese dioxide or bromotrichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors packed with heterogeneous catalysts like manganese dioxide can facilitate the efficient conversion of intermediates to the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-4-yl)anilinehydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Nucleophilic substitution reactions on the aniline ring, which can introduce various functional groups.

Coupling Reactions: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Coupling: Palladium catalysts, boron reagents, and base in an inert atmosphere.

Major Products

Oxidation: Formation of oxazole derivatives.

Substitution: Various substituted aniline derivatives.

Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(Oxazol-4-yl)anilinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxazol-4-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby exerting its therapeutic effects . The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

4-(2-Methyl-1,3-oxazol-4-yl)aniline Dihydrochloride

Structural Differences :

- The oxazole ring in this compound bears a methyl substituent at the 2-position, unlike the unsubstituted oxazole in 3-(Oxazol-4-yl)aniline hydrochloride.

- It exists as a dihydrochloride salt (two HCl molecules per amine group), compared to the monohydrochloride form of the target compound.

Implications :

- The dihydrochloride form could exhibit higher aqueous solubility but may also have a distinct melting point and stability profile.

3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

Structural Differences :

- Replaces the oxazole ring with a phenylsulfonylmethyl group, introducing a strong electron-withdrawing sulfonyl moiety.

Properties :

- The sulfonyl group may reduce basicity of the aniline nitrogen compared to oxazole-containing analogs.

2-Chloro-5-(Oxazol-4-yl)aniline

Structural Differences :

- Features a chlorine atom at the 2-position of the aniline ring, introducing steric and electronic effects.

3-(2-(1H-Indol-3-yl)oxazol-4-yl)propan-1-amine Hydrochloride

Structural Differences :

- Incorporates an indole moiety linked via a propane chain to the oxazole ring.

Biological Activity

3-(Oxazol-4-yl)anilinehydrochloride is a chemical compound characterized by the presence of an oxazole ring linked to an aniline moiety. This structure endows it with unique chemical properties that are significant for various biological applications, including potential antimicrobial and anticancer activities.

- IUPAC Name : 3-(1,3-oxazol-4-yl)aniline;hydrochloride

- Molecular Weight : 196.63 g/mol

- Chemical Formula : C₉H₈N₂O·HCl

- InChI : InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(4-8)9-5-12-6-11-9;/h1-6H,10H2;1H

The oxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study examining various derivatives of oxazole compounds, it was found that certain modifications to the oxazole structure significantly enhanced their effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of this compound against standard bacterial strains (e.g., E. coli, S. aureus) showed:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | 15 | 50 |

| Standard Antibiotic (Amoxicillin) | 20 | 25 |

These results suggest that while the compound shows promise, it may not be as potent as established antibiotics but could serve as a lead compound for further development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. Research has demonstrated that derivatives of oxazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

The proposed mechanism involves the interaction of this compound with specific cellular targets such as enzymes involved in cell cycle regulation and apoptosis pathways. This interaction may lead to the modulation of signaling pathways critical for cancer cell survival.

Case Study: Anticancer Efficacy

A study focusing on the cytotoxic effects of this compound on human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

The data indicates that the compound has a moderate cytotoxic effect, warranting further investigation into its structural optimization for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.